molecular formula C19H17FN4O3S B11684834 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide

Cat. No.: B11684834
M. Wt: 400.4 g/mol
InChI Key: GTNFHFBENJWBTP-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrimidine ring, a sulfonamide group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where the pyrimidine ring is introduced to the sulfonamide group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitro-4-(propan-2-ylamino)benzamide
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective .

Properties

Molecular Formula

C19H17FN4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C19H17FN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)17-9-7-16(8-10-17)23-18(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

GTNFHFBENJWBTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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